molecular formula C9H13N B3056488 4-Ethyl-2-methylaniline CAS No. 71757-56-7

4-Ethyl-2-methylaniline

Cat. No.: B3056488
CAS No.: 71757-56-7
M. Wt: 135.21 g/mol
InChI Key: AWFVTWKQFZGFDS-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group and a methyl group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methylaniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Step 1: 2-Methylaniline is treated with an ethyl halide (such as ethyl bromide) in the presence of a base (such as sodium hydroxide).

    Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 4-Ethyl-2-nitrotoluene, which is obtained through the nitration of 4-Ethyltoluene. The hydrogenation process reduces the nitro group to an amino group, yielding this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

4-Ethyl-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

    2-Methylaniline: Lacks the ethyl group, leading to different chemical properties and reactivity.

    4-Ethylaniline: Lacks the methyl group, resulting in variations in its chemical behavior.

    4-Methylaniline: Lacks the ethyl group, affecting its reactivity and applications.

Uniqueness: 4-Ethyl-2-methylaniline is unique due to the presence of both ethyl and methyl groups, which influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-ethyl-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFVTWKQFZGFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597593
Record name 4-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71757-56-7
Record name 4-Ethyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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